Hexadecyl phosphate

Description

Contextualization within Organophosphate Ester Chemistry

Hexadecyl phosphate (B84403) is classified as an organophosphate ester, a class of organic compounds characterized by a central phosphate group linked to organic substituents. ontosight.aiontosight.ai These esters are synthesized through a process known as phosphorylation, which involves the reaction of an alcohol with a phosphating agent. In the case of hexadecyl phosphate, the alcohol is 1-hexadecanol (B1195841). researchgate.netvulcanchem.com Common phosphating agents used for the synthesis of phosphate esters include phosphorus oxychloride (POCl₃), phosphoric anhydride (B1165640) (P₂O₅), and polyphosphoric acid. researchgate.net

The properties of phosphate esters can be significantly altered by the type of alcohol used and the reaction conditions, which determine the ratio of mono-, di-, and tri-esters in the final product. researchgate.netresearchgate.net this compound itself is a monoalkyl phosphate, meaning one of the acidic protons of phosphoric acid is replaced by a hexadecyl group. researchgate.net It belongs to a broad family of organophosphate esters that vary in their alkyl chain length, such as those with dodecyl (C12) or octadecyl (C18) chains. vulcanchem.com The specific structure of this compound, featuring a long alkyl chain and a reactive phosphate head, positions it as a key compound within the study of organophosphate chemistry. ontosight.aivulcanchem.com

Significance as an Amphiphilic Compound in Chemical Systems

A defining characteristic of this compound is its amphiphilic nature, meaning it possesses both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) part. ontosight.aiontosight.ai The long hexadecyl carbon chain constitutes the hydrophobic tail, while the phosphate group serves as the hydrophilic head. ontosight.aisolubilityofthings.com This dual character dictates its behavior in chemical systems, particularly at interfaces between different phases, such as oil and water.

Due to this amphiphilicity, this compound is an effective surfactant and emulsifying agent. ontosight.aisolubilityofthings.com It functions by reducing the surface tension between immiscible liquids, allowing for the formation of stable mixtures called emulsions. In aqueous solutions, these molecules can self-assemble into organized structures like micelles or vesicles, where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed. solubilityofthings.com This property is crucial for its use in a wide array of applications, from cosmetics and detergents to pharmaceutical formulations. ontosight.airesearchgate.net While generally considered poorly soluble in water, its solubility is significantly higher in non-polar organic solvents. solubilityofthings.com The balance between its hydrophobic and hydrophilic components makes it a valuable compound for stabilizing interfaces and creating complex fluid systems.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₅O₄P |

| Molecular Weight | 322.42 g/mol |

| CAS Number | 3539-43-3 |

| Appearance | Solid at room temperature |

| Melting Point | 68 °C |

| Boiling Point | 439.8 °C (at 760 mmHg) |

| Density | 1.013 g/cm³ |

This table contains data for Hexadecyl dihydrogen phosphate.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected trajectories, driven by its unique chemical properties.

Surfactants and Formulation Science: A primary area of research has been its application as a surfactant and emulsifier. researchgate.netresearchgate.net Studies have investigated its effectiveness in stabilizing oil-in-water emulsions, which is critical in the cosmetic and personal care industries. researchgate.net Research into highly purified forms of mono-hexadecyl phosphate has shown that, when neutralized with L-arginine, it can form stable gel structures ("α-gel") in water, offering unique textures for cosmetic products. researchgate.net

Drug Delivery and Biomaterials: The amphiphilic nature of this compound makes it a candidate for creating drug delivery systems like liposomes and other lipid-based nanoparticles. ontosight.aisolubilityofthings.com These structures can encapsulate poorly soluble drugs, potentially enhancing their stability and bioavailability. Its structural similarity to naturally occurring phospholipids (B1166683) also makes it a subject of interest in studies of biological membranes and for use as a coating on biomaterials like hydroxyapatite (B223615) to improve their function as drug carriers. ontosight.ainih.gov Research has also explored its use as a penetration enhancer for transdermal drug delivery.

Materials Science and Nanotechnology: In materials science, this compound is used for surface modification and the synthesis of nanoparticles. ontosight.aiontosight.ai It can act as a stabilizing agent or capping agent in the synthesis of various nanoparticles, including transition metal phosphides and magnetic nanoparticles, controlling their growth and preventing aggregation. acs.orgresearchgate.netacs.org Its ability to form self-assembled monolayers is also utilized to modify the surfaces of materials, altering properties like wettability. ontosight.ai

Specialized Chemical Synthesis: Researchers have used this compound as a starting material for synthesizing more complex molecules. For example, it has been used to create bisphosphate "gemini" surfactants, which have two phosphate groups and two alkyl chains, exhibiting enhanced surface-active properties compared to conventional monoalkyl phosphates. researchgate.net It has also been incorporated into more complex antioxidant molecules designed to be addressed to cell membranes. nih.gov

Comparison with Related Phosphate Esters

| Compound Name | Molecular Formula | Key Distinguishing Features & Applications |

|---|---|---|

| This compound | C₁₆H₃₅O₄P | Monoalkyl phosphate; used as an emulsifier, in liposomes, and for nanoparticle synthesis. researchgate.net |

| Dithis compound | C₃₂H₆₇O₄P | Contains two hexadecyl chains, making it more hydrophobic; used in lipid bilayer studies and as a penetration enhancer. acs.org |

| Potassium this compound | C₁₆H₃₄KO₄P | Potassium salt form, which enhances water solubility; used in skincare products. ontosight.ai |

| Hexadecyl Diphenyl Phosphate | C₂₈H₄₃O₄P | Contains two phenyl groups, enhancing thermal stability; potential use as a plasticizer or flame retardant. vulcanchem.comcymitquimica.com |

This table presents a comparison of this compound with some of its derivatives and related compounds.

Structure

2D Structure

Properties

Molecular Formula |

C16H33O4P-2 |

|---|---|

Molecular Weight |

320.40 g/mol |

IUPAC Name |

hexadecyl phosphate |

InChI |

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19)/p-2 |

InChI Key |

ZUVCYFMOHFTGDM-UHFFFAOYSA-L |

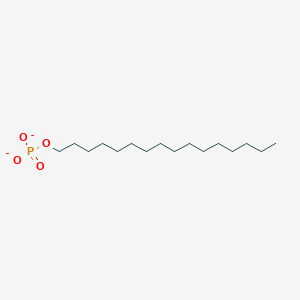

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexadecyl Phosphate

Primary Synthesis Pathways of Monoalkyl Phosphates

The foundational methods for synthesizing monoalkyl phosphates, including hexadecyl phosphate (B84403), involve the direct reaction of the corresponding alcohol with a phosphorus-containing acid or halide.

The most direct route to hexadecyl phosphate is the esterification of hexadecanol (B772) with phosphoric acid. This method, while straightforward, presents challenges in controlling the extent of esterification. Early studies demonstrated that heating hexadecanol with concentrated phosphoric acid at elevated temperatures (120–140°C) for several hours could produce hexadecyl dihydrogen phosphate, though the crude purity was often limited to around 65%. A significant drawback of this pathway is the formation of diester (dithis compound) and triester (trithis compound) byproducts through over-esterification.

To drive the reaction towards the monoalkyl phosphate, polyphosphoric acid (PPA) is frequently used as the phosphorylating agent. google.comresearchgate.net PPA, which contains phosphoric anhydride (B1165640) (P₄O₁₀), reacts with alcohols to produce a mixture with a high proportion of monoalkyl phosphate and low levels of dialkyl phosphate. google.com However, this approach typically results in a substantial amount of residual phosphoric acid in the final product mixture, necessitating further purification steps. google.com

Table 1: Comparative Data on Direct Esterification Methods

| Phosphorylating Agent | Typical Conditions | Primary Product | Common Byproducts/Impurities | Reported Purity |

|---|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | 120–140°C, 6-8 hours, Reflux | Monoalkyl Phosphate | Dialkyl Phosphate, Trialkyl Phosphate | ~65% (crude) |

A more selective method for producing long-chain monoalkyl phosphates utilizes crystalline pyrophosphoric acid (H₄P₂O₇). The reaction proceeds via the alcoholysis of pyrophosphoric acid, yielding one mole of the desired monoalkyl phosphate and one mole of orthophosphoric acid as a co-product. google.comacs.org

Reaction: H₄P₂O₇ + ROH → RH₂PO₄ + H₃PO₄ acs.org

This method is particularly effective for long-chain alcohols like hexadecanol because the resulting monoalkyl phosphate is water-insoluble, while the orthophosphoric acid co-product can be readily removed by washing with water. acs.orggoogle.com Research by Nelson and Toy in 1963 detailed this approach for synthesizing various long-chain monoalkyl phosphates. acs.orgmdpi.com The reaction can be carried out in a solvent such as benzene, though it may require extended reaction times, sometimes exceeding 30 hours, to proceed to completion. acs.orgmdpi.com The purity of the final product can be verified using techniques like paper chromatography and titration to ensure the absence of residual orthophosphoric acid. acs.orggoogle.com

One of the most prevalent and controllable methods for synthesizing this compound involves the use of phosphoryl chloride (POCl₃). This is a two-step process that begins with the reaction of hexadecanol with POCl₃ to form an alkyl phosphoryl dichloride intermediate. This intermediate is subsequently hydrolyzed to yield the final monoalkyl phosphate. acs.orggoogle.com

Step 1: ROH + POCl₃ → R-O-POCl₂ + HCl Step 2: R-O-POCl₂ + 2H₂O → RH₂PO₄ + 2HCl

A critical aspect of this synthesis is the strict requirement for anhydrous conditions during the first step to prevent the premature hydrolysis of phosphoryl chloride. The reaction often employs a tertiary amine, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the hydrogen chloride (HCl) gas produced. thieme-connect.de

Research has shown that optimizing reaction parameters can lead to high yields. One patented process describes the slow addition of heated hexadecanol (50-60°C) to cooled POCl₃ (10-15°C) to produce the n-hexadecyl phosphoryl dichloride intermediate with a yield of 99.6%. google.com Another study focusing on C16-fatty alcohol reported a final product yield of approximately 60% by optimizing reaction temperatures and durations over several steps. upm.edu.my

Table 2: Summary of the Phosphoryl Chloride Method

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Phosphorylating Agent | Phosphoryl Chloride (POCl₃) | Source of the phosphate group. |

| Reactant | Hexadecanol | Provides the hexadecyl alkyl chain. |

| Key Intermediate | n-Hexadecyl phosphoryl dichloride | Precursor to the final product. google.com |

| Conditions | Anhydrous | Prevents premature hydrolysis of POCl₃ and intermediates. |

| Catalyst/Base | Pyridine or Triethylamine thieme-connect.de | Neutralizes HCl byproduct. |

Phosphorylation with Pyrophosphoric Acid

Advanced and Optimized Synthesis Approaches

To overcome the limitations of primary pathways, such as byproduct formation and low purity, more advanced and controlled synthetic strategies have been explored.

Hydrothermal synthesis is an advanced technique for producing highly crystalline and pure materials from aqueous solutions subjected to high temperatures and pressures in a sealed vessel known as an autoclave. ajol.info This method is widely employed in the synthesis of inorganic materials like metal phosphates, including those of titanium, iron, and tin. mdpi.comnih.govrsc.org By controlling parameters such as temperature (typically 100-250°C), reaction time, and precursor concentrations, it is possible to produce materials with specific crystalline phases and high purity. ajol.infomdpi.com

While the literature predominantly details hydrothermal synthesis for inorganic and metal-organic frameworks, its principles offer a promising route for the synthesis of organic phosphate esters where high purity is paramount. The ability of hydrothermal methods to generate highly ordered crystalline structures suggests its potential for producing this compound with enhanced purity, minimizing the amorphous byproducts that can form in less controlled bulk reactions. researchgate.net

Optimizing the synthesis of this compound hinges on the precise control of several key reaction parameters. The exclusion of water is arguably the most critical factor, particularly when using highly reactive reagents like phosphoryl chloride. vulcanchem.com

Anhydrous Conditions: The presence of moisture during the reaction of an alcohol with POCl₃ leads to the formation of phosphoric acid and reduces the yield of the desired ester. Therefore, the use of dry solvents and reactants is essential for a successful synthesis.

Temperature Control: Managing the reaction temperature is crucial for minimizing side reactions. In the POCl₃ method, the initial reaction is often cooled to control its exothermic nature, while subsequent steps may involve heating to ensure the reaction goes to completion. google.com

Molar Ratios: The stoichiometry of the reactants significantly influences the product distribution. To favor the formation of the monoester over the diester and triester, a slight excess of the alcohol may be employed. Conversely, when using less reactive agents like polyphosphoric acid, an excess of the phosphorylating agent is often used to ensure full conversion of the alcohol. google.com

Purification: Post-synthesis purification, including recrystallization from solvents like ethanol (B145695) or acetone, aqueous washing to remove inorganic acids, and column chromatography, is a vital step to isolate the pure monoalkyl phosphate from unreacted precursors and byproducts. acs.org

Table 3: Key Parameters for Optimized Synthesis of this compound

| Parameter | Influence on Synthesis | Optimization Strategy |

|---|---|---|

| Water Content | Causes hydrolysis of reagents (e.g., POCl₃) and products, lowering yield. | Maintain strict anhydrous conditions using dry solvents and glassware. |

| Temperature | Affects reaction rate and selectivity; improper control can increase byproduct formation. | Stepwise temperature control: initial cooling for exothermic additions, followed by heating. google.com |

| Reactant Molar Ratio | Determines the degree of esterification (mono-, di-, or tri-ester). google.com | Adjust ratio based on the chosen method (e.g., slight excess of alcohol for POCl₃ method). |

| Catalyst/Byproduct Removal | Acid byproducts (HCl) can cause unwanted side reactions. | Use of a base (e.g., pyridine) to act as an acid scavenger. thieme-connect.de |

Hydrothermal Synthesis for Enhanced Purity and Yield

Synthesis of this compound Derivatives

The derivatization of this compound primarily involves reactions at the phosphate headgroup, leading to the formation of new ester, salt, or more complex linkages. These synthetic strategies allow for the fine-tuning of the molecule's surfactant properties, such as its emulsifying ability, solubility, and interaction with other molecules.

Diphosphate (B83284) and Bisphosphate Surfactants

Diphosphate and bisphosphate surfactants are characterized by having two phosphate groups. One synthetic approach involves phosphorylating a long-chain alcohol like hexadecanol with pyrophosphoric acid to first produce this compound. researchgate.net This intermediate is then used to synthesize bisphosphate surfactants by reacting it with terminal dibromoalkanes, such as 1,4-dibromo butane, 1,6-dibromo hexane (B92381), or 1,8-dibromo octane, using acetonitrile (B52724) as a solvent. researchgate.net The resulting free acid form can be neutralized with a base, for instance, sodium hydroxide (B78521), to yield the corresponding disodium (B8443419) salts. researchgate.net

Another method prepares amphipathic compounds with two phosphate groups and two long-chain alkyl groups through a two-step process. researchgate.net This begins with the preparation of monoalkyl phosphate from pyrophosphoric acid and an alcohol. This is followed by the synthesis of the bis-phosphoric acid from the monoalkyl phosphate, tetramethylammonium (B1211777) hydroxide ((CH₃)₄NOH), and 1,6-dibromo hexane in an acetonitrile solvent. researchgate.net Research has indicated that a 5:10:2.5 molar ratio of alkyl phosphate to (CH₃)₄NOH to 1,6-dibromo hexane with a three-hour reaction time is optimal. researchgate.net

Gemini (B1671429) Surfactant Derivatives

Gemini surfactants are a class of compounds that possess two hydrophobic tails and two hydrophilic head groups linked by a spacer. Novel dithis compound (DHGP-n) gemini surfactants with alkyl chain spacers of varying lengths (n=3, 4, 5, and 6) have been synthesized. scirp.orgscirp.org

The synthesis starts with the preparation of the precursor, 1-hexadecyl phosphate (1-HP). scirp.orgscirp.org This is achieved by reacting 1-hexadecanol (B1195841) with phosphoryl chloride (POCl₃) in diethyl ether to yield 1-hexadecyl dichloro phosphate, which is then hydrolyzed with water to obtain 1-HP. scirp.orgscirp.org

The synthesis of the final DHGP-n gemini surfactants involves several steps scirp.org:

1-HP is reacted with tetramethylammonium hydroxide-5H₂O in methanol.

The resulting product is then reacted with a di-bromoalkane (Br-CnH2n-Br, where n=3, 4, 5, or 6) in the same solvent mixture.

Finally, hydrochloric acid is added to produce the dithis compound gemini surfactant, C₁₆H₃₃-O-P(O)(OH)-O-CnH₂n-O-P(O)(OH)-O-C₁₆H₃₃. scirp.org

These synthesized gemini surfactants have been shown to form liquid-expanded type monolayers on water surfaces. scirp.org

Thiophosphate Analogs, such as Hexadecyl Thiophosphoryl-1-D-myo-inositol

Thiophosphate analogs of this compound, where a sulfur atom replaces one of the oxygen atoms in the phosphate group, have been synthesized for use as substrates in enzyme assays. researchgate.net The synthesis of optically active hexadecyl thiophosphoryl-1-D-myo-inositol is a notable example. researchgate.netnih.govacs.org

This synthesis is accomplished using a Michaelis-Arbuzov reaction. researchgate.netresearchgate.net The process involves reacting the dimethyl phosphite (B83602) derivatives of protected myo-inositol with N-hexadecylthiophthalimide. researchgate.netnih.gov Specifically, starting materials can be 2,3-O-(D-1',7',7'-trimethyl[2.2.1]bicyclohept-2'-ylidene)-4,5,6-O-tris(methoxymethyl)-D-myo-inositol or 2,3,4,5,6-O-pentakis(methoxymethyl)-D-myo-inositol. researchgate.netresearchgate.net These are converted to their dimethyl phosphite derivatives, which then undergo the Arbuzov reaction. researchgate.netresearchgate.net The resulting product is a substrate for enzymes like phosphatidylinositol-specific phospholipase C. nih.gov

Dihydroxyacetone Phosphate Derivatives

Alkyl derivatives of dihydroxyacetone phosphate (DHAP), including 1-O-hexadecyl dihydroxyacetone-3-phosphate, are important intermediates in the biosynthesis of glycerolipids. umich.edu A chemical synthesis method for this derivative has been developed with a final yield of approximately 50% starting from O-hexadecyl glycolic acid. umich.edu

The multi-step synthesis is outlined as follows umich.edu:

Preparation of O-hexadecyl glycolic acid : 1-iodohexadecane (B47652) is condensed with ethyl glycolate (B3277807) in the presence of silver oxide. This is followed by saponification and liberation of the free acid with hydrochloric acid (HCl).

Formation of the acid chloride : The O-hexadecyl glycolic acid is converted to its acid chloride using oxalyl chloride.

Condensation with diazomethane (B1218177) : The acid chloride is condensed with diazomethane in diethyl ether to form hexadecyloxy diazoacetone.

Formation of the phosphate ester : The diazoketone is decomposed by phosphoric acid (H₃PO₄) in dioxane to yield the final product, 1-O-hexadecyl dihydroxyacetone-3-phosphate.

The product is then purified using chromatography on a silicic acid column. umich.edu This general method can also be adapted to prepare other acyl and alkyl derivatives of DHAP. umich.edu

Phosphocholine-like Analogs

Phosphocholine-like analogs of this compound are synthesized to create molecules that mimic natural phospholipids (B1166683), such as platelet-activating factor (PAF) or its precursors. beilstein-journals.org These analogs often feature a modified glycerol (B35011) backbone and a phosphocholine (B91661) headgroup attached to the hexadecyl chain.

One synthetic route to a PAF analogue starts from 1-O-hexadecyl-2-O-methyl-sn-glycerol. beilstein-journals.org The phosphocholine headgroup is introduced using a two-step procedure. First, the alcohol reacts with 2-chloro-2-oxo-1,2,3-dioxaphospholane. The resulting cyclic phosphate intermediate is then opened by reaction with trimethylamine (B31210) to yield the final phosphocholine-containing product. beilstein-journals.org

Another approach involves the synthesis of hexadecyl O-phosphonomethylcholine, an isopolar phosphocholine analogue. researchgate.net This is prepared by reacting diisopropyl 2-chloroethoxymethylphosphonate with dimethylamine, followed by quaternization with iodomethane. The ester groups on the resulting quaternary intermediate are then cleaved using bromotrimethylsilane (B50905) to yield the final product. researchgate.net

Complex Ionic Forms (e.g., Sodium, Potassium, Ammonium (B1175870), Morpholinium Salts)

This compound is an acidic compound that readily forms salts through neutralization with various bases. vulcanchem.com These salts often have improved solubility and formulation characteristics compared to the free acid.

Sodium and Potassium Salts : The synthesis of potassium cetyl phosphate, a common ingredient in cosmetics, involves reacting cetyl alcohol (1-hexadecanol) with a phosphorylating agent like phosphoric acid or pyrophosphoric acid. tiiips.comnanotrun.comepo.org The resulting acidic cetyl phosphate mixture is then neutralized with a potassium source, such as potassium hydroxide (KOH), to produce potassium cetyl phosphate. tiiips.comnanotrun.comepo.org A similar process using a sodium base, like sodium hydroxide (NaOH), is used to produce sodium this compound. thieme-connect.degoogle.com For example, sodium hexadecyl hydrogen phosphate can be prepared by adding aqueous NaOH to a warm solution of hexadecyl dihydrogen phosphate in ethanol, causing the salt to separate upon cooling. thieme-connect.de

Ammonium and Morpholinium Salts : Ammonium and morpholinium salt derivatives are also synthesized through neutralization reactions. For instance, this compound;2-(2-hydroxyethylamino)ethanol is a salt formed by neutralizing hexadecyl phosphoric acid with 2-(2-hydroxyethylamino)ethanol. vulcanchem.com Similarly, morpholinium-based cationic surfactants can be synthesized by refluxing morpholine (B109124) with an alkyl halide like chlorododecane in a solvent, followed by purification. ekb.eg Quaternary ammonium phosphate compounds, such as 4-benzyl-4-tetradecyl morpholinium ammonium phosphate, can be prepared by reacting a quaternary ammonium hydroxide with phosphoric acid. google.com

The table below summarizes the reactants for synthesizing various complex ionic forms of this compound.

| Derivative Name | Starting Alcohol | Phosphorylating Agent | Neutralizing Base | Reference(s) |

| Potassium Cetyl Phosphate | Cetyl Alcohol | Phosphoric Acid / Pyrophosphoric Acid | Potassium Hydroxide | tiiips.com, nanotrun.com, epo.org |

| Sodium this compound | Hexadecyl Diphenyl Phosphate | Hydrogen (for deprotection) | Sodium Hydroxide | thieme-connect.de |

| 2-(2-hydroxyethylamino)ethanol Salt | 1-Hexadecanol | Phosphoric Acid | 2-(2-hydroxyethylamino)ethanol | vulcanchem.com |

| Morpholinium Salts | Fatty Alcohols | Thionyl Chloride (to make alkyl halide) | Morpholine | ekb.eg |

| Quaternary Ammonium Phosphate | Quaternary Ammonium Chloride | (Forms hydroxide intermediate) | Phosphoric Acid | google.com |

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a small laboratory scale to larger batch sizes, even within a laboratory setting, presents a unique set of challenges that go beyond simple multiplication of reagent quantities. The transition requires careful consideration of reaction kinetics, heat and mass transfer, and product purification to maintain yield and purity. Key issues include managing reaction exotherms, ensuring homogenous mixing, and adapting purification methods to handle larger volumes.

One of the primary challenges in scaling up this compound synthesis is maintaining precise temperature control. The direct phosphorylation of hexadecanol with phosphoric acid is an exothermic reaction. In small flasks, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the surrounding environment. As the batch size increases, the volume grows cubically while the surface area only grows squarely, leading to a significant reduction in relative heat dissipation capacity. This can result in temperature gradients within the reaction mixture, potentially leading to the formation of side products like dialkyl phosphates through over-esterification. Similarly, when using more reactive phosphorylating agents like phosphorus oxychloride, controlling the reaction rate and preventing localized overheating is crucial.

The purification and isolation of this compound also become more complex with increasing scale. Techniques that are straightforward for small quantities, such as simple precipitation and filtration, may be less efficient for larger batches. For instance, after synthesis via the phosphorus oxychloride route followed by hydrolysis and neutralization with a base like potassium hydroxide, the product is often isolated by crystallization. Scaling up this process requires careful control of cooling rates to obtain crystals of a desirable size and purity, while handling larger volumes of solvents for washing and extraction becomes more cumbersome. Techniques like vacuum drying, used to remove residual solvents, also require larger equipment and longer processing times to be effective for bigger batches.

To address these scalability challenges in a laboratory setting, several optimization strategies are employed. Moving from a simple round-bottom flask to a jacketed glass reactor allows for superior temperature control through the circulation of a heating or cooling fluid. This helps to manage the exothermic nature of the phosphorylation reaction and maintain a consistent temperature throughout the vessel, minimizing the formation of impurities. While continuous stirred-tank reactors (CSTRs) are typical for industrial production, jacketed reactors represent the analogous step-up for laboratory-scale batch processing. Furthermore, upgrading from magnetic stirrers to overhead mechanical stirrers with appropriately designed impellers can ensure more vigorous and uniform agitation in larger reaction volumes, preventing concentration and temperature gradients.

The table below outlines key parameters and challenges when transitioning from a small-scale synthesis to a scaled-up laboratory batch of this compound.

| Parameter | Small-Scale Lab Synthesis (e.g., 1-10 g) | Scaled-Up Lab Synthesis (e.g., 100-500 g) | Rationale for Consideration |

| Reaction Vessel | Standard round-bottom flask | Jacketed glass reactor | Provides superior heat transfer and temperature control for larger volumes. |

| Heating/Cooling | Heating mantle, oil bath | Circulating fluid in reactor jacket | Manages reaction exotherms more effectively and ensures uniform temperature. |

| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures homogenous mixing in larger, more viscous reaction mixtures. |

| Reagent Addition | Manual addition via pipette/funnel | Addition funnel, syringe pump | Allows for more controlled and consistent rate of addition for critical reagents. |

| Temperature Monitoring | Single thermometer | Multiple probes or calibrated internal probe | Acknowledges and monitors for potential temperature gradients within the larger volume. |

| Purification | Simple precipitation, filtration, small-scale chromatography | Fractional crystallization, larger-scale column chromatography, solvent extraction | Methods must be adapted to handle larger volumes of product and solvents efficiently. |

| Drying | Small vacuum desiccator, oven | Larger vacuum oven, rotary evaporator | Accommodates larger product mass and solvent volumes for efficient drying. |

Structural Elucidation and Advanced Analytical Characterization of Hexadecyl Phosphate

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of hexadecyl phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer unambiguous evidence of its chemical structure by probing the atomic and molecular vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the molecular structure of hexadecyl phosphate. Both proton (¹H-NMR) and phosphorus-31 (³¹P-NMR) spectroscopy provide critical data for its characterization.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound exhibits characteristic signals that correspond to the different protons along its long alkyl chain. A typical spectrum shows a triplet at approximately 0.88 ppm, which is indicative of the terminal methyl (CH₃) group. The numerous methylene (B1212753) (CH₂) groups of the hexadecyl chain produce a large multiplet signal around 1.25 ppm. A triplet at about 4.05 ppm corresponds to the methylene group directly bonded to the phosphate oxygen (OCH₂), confirming the ester linkage.

³¹P-NMR Spectroscopy: ³¹P-NMR is particularly diagnostic for phosphorus-containing compounds. For monoalkyl phosphates like this compound, a characteristic peak is observed in the range of δ 0.5–1.5 ppm. The precise chemical shift can be influenced by factors such as solvent and pH. In metabolic studies, the hydrolysis of related phosphate esters can be monitored by the disappearance of the ester peak and the appearance of a signal corresponding to inorganic phosphate. cir-safety.orgcir-safety.org The chemical shifts in ³¹P-NMR are sensitive to the electronic environment of the phosphorus atom, making it an excellent technique for distinguishing between different phosphate species. huji.ac.iltrilinkbiotech.com

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.88 | Triplet | Terminal CH₃ |

| ¹H | ~1.25 | Multiplet | (CH₂)₁₄ |

| ¹H | ~4.05 | Triplet | O-CH₂ |

| ³¹P | ~0.5 - 1.5 | Singlet | -O-P(O)(OH)₂ |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound. The FT-IR spectrum displays characteristic absorption bands that confirm its molecular structure. Key vibrational bands include:

P=O Stretching: A strong absorption band is typically observed around 1250 cm⁻¹, which is characteristic of the phosphoryl group (P=O) stretching vibration.

P-O-C Stretching: The stretching vibration of the P-O-C bond appears at approximately 1050 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the hexadecyl chain are observed in the region of 2850-2960 cm⁻¹.

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl (O-H) groups of the phosphate moiety, often showing evidence of hydrogen bonding.

The presence of these characteristic peaks in an FT-IR spectrum provides strong evidence for the identity and structural integrity of this compound. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2960 | Stretching | Aliphatic C-H |

| ~1250 | Stretching | P=O |

| ~1050 | Stretching | P-O-C |

| ~2500-3300 | Stretching (broad) | O-H |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing its composition in complex mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of this compound. It is often used to monitor the progress of synthesis reactions and to assess the purity of the final product. For the analysis of anionic surfactants like dodecyl phosphates, a mobile phase consisting of butanol, acetic acid, and water can be employed on a silica (B1680970) stationary phase. researchgate.net The separation of phospholipids (B1166683), a class of compounds related to this compound, can be achieved using silica gel plates and solvent systems containing chloroform, methanol, and water. avantiresearch.comgerli.com Visualization of the separated spots can be accomplished using various reagents, such as iodine vapor or a phosphorus-specific spray. avantiresearch.com

Gas Chromatography (GC) Applications (e.g., GC-FID for related hexadecyl compounds)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. measurlabs.com While direct GC analysis of the highly polar this compound is challenging, it is applicable to the analysis of related, more volatile hexadecyl compounds or after derivatization. For instance, long-chain primary alkylamines, which share the long alkyl chain characteristic, can be analyzed by GC after derivatization with trifluoroacetic anhydride (B1165640), using a flame-ionization detector (FID) or a nitrogen-phosphorus detector (NPD). nih.gov GC-FID is widely used for the analysis of fatty acids and other long-chain hydrocarbons. researchgate.netkuleuven.be The analysis of alkyl phosphates in petroleum samples has been achieved using comprehensive two-dimensional gas chromatography (GCxGC) with an NPD, following trimethylsilyl (B98337) derivatization. ualberta.ca

High-Performance Liquid Chromatography (HPLC) (for related compounds)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. sioc-journal.cn Hexadecyl dihydrogen phosphate and its salts can be analyzed using reverse-phase (RP) HPLC methods. sielc.comsielc.com A common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This method is scalable and can be used for both analytical and preparative separations. sielc.com HPLC coupled with tandem mass spectrometry (LC/MS/MS) provides a highly sensitive and specific method for the determination of alkyl phosphates in various matrices, such as urine. nih.govresearchgate.netcapes.gov.br

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound (C₁₆H₃₅O₄P), the theoretical elemental composition provides a baseline for assessing the purity of a sample. The expected weight percentages of carbon, hydrogen, and phosphorus are critical parameters for confirming that the correct compound has been synthesized. umich.edu

In a study by Hajra and Agranoff, the elemental analysis of a synthesized 1-O-hexadecyl dihydroxyacetone-3-phosphate, a related compound, was performed to confirm its structure. umich.edu The calculated percentages for C, H, and P were compared against the found values, which showed close agreement, thereby validating the synthesis. umich.edu Similarly, for dipotassium (B57713) this compound, elemental analysis is used to confirm the percentages of carbon, hydrogen, and potassium.

Below is an interactive data table detailing the theoretical elemental composition of pure this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 59.60 |

| Hydrogen | H | 1.008 | 35 | 35.28 | 10.95 |

| Oxygen | O | 16.00 | 4 | 64.00 | 19.86 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 9.60 |

| Total | 322.41 | 100.00 |

This table is dynamically generated and allows for sorting and searching, providing a clear and accessible reference for the expected elemental makeup of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing precise mass measurements that confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which for this compound (C₁₆H₃₅O₄P) is theoretically 322.2273 Da. Experimental results showing a molecular ion peak at this mass-to-charge ratio (m/z) serve as strong evidence for the compound's identity.

Different ionization techniques can be employed. For instance, electrospray ionization (ESI) is often used for phosphate-containing compounds. In the analysis of dipotassium this compound, ESI-MS is utilized to observe the molecular ion peaks, such as the [M-K]⁻ ion at approximately 353 m/z. For more complex structures like 1-hexadecyl lysophosphatidic acid, tandem mass spectrometry (MS/MS) provides further structural details through fragmentation analysis. nih.gov The fragmentation patterns can help to identify the different components of the molecule, such as the hexadecyl chain and the phosphate group.

For Mass-Spec (MS) compatible applications of High-Performance Liquid Chromatography (HPLC), the commonly used phosphoric acid in the mobile phase needs to be replaced with a volatile acid like formic acid. sielc.com

Method Development and Validation in this compound Analysis

The development and validation of analytical methods are crucial for ensuring the reliable and accurate quantification and characterization of this compound in various matrices. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a primary technique for which methods are developed. sielc.comijpsjournal.com

Method development for HPLC analysis of this compound involves several key steps:

Column Selection : Reversed-phase columns, such as C18 or C8, are commonly used. ijpsjournal.comijrpr.com The choice depends on the hydrophobicity of the hexadecyl chain and the desired retention characteristics. ijpsjournal.com

Mobile Phase Optimization : A typical mobile phase for reversed-phase HPLC consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comijpsjournal.com The pH of the mobile phase is critical and is often controlled using buffers like phosphate or acetate, although for MS compatibility, volatile alternatives like formic acid are necessary. sielc.comijrpr.com

Detector Selection : UV detectors are common, but for compounds lacking a strong chromophore, other detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD) may be necessary. ijrpr.com

Validation of the developed method is performed according to established guidelines to ensure its suitability for its intended purpose. ijrpr.comresearchgate.net Key validation parameters include:

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components. ijrpr.com

Linearity : The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijrpr.com

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters. ijrpr.com

A study on the analysis of etoricoxib (B1671761) impurities provides a relevant example of the rigorous validation process, which is applicable to methods for this compound. researchgate.net

Assessment of Purity and Structural Integrity in Research Materials

Ensuring the purity and structural integrity of research-grade this compound is paramount for the validity of experimental results. creative-biogene.com A combination of analytical techniques is employed for this purpose.

Chromatographic Methods : HPLC is a primary tool for assessing purity. The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. The appearance of additional peaks may suggest the presence of impurities, such as the starting material (hexadecanol) or byproducts like dithis compound. google.com

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly powerful for analyzing phosphate compounds. It provides information about the chemical environment of the phosphorus atom, with characteristic chemical shifts for monoalkyl phosphates appearing between δ 0.5–1.5 ppm. ¹H NMR confirms the structure of the hexadecyl alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule. For instance, peaks corresponding to P-O-C and P=O bonds would be expected.

Mass Spectrometry (MS) : As discussed previously, HRMS confirms the molecular weight and formula, which is a critical check of structural integrity.

In commercial and research settings, a certificate of analysis often accompanies the material, detailing the results from these techniques to certify its purity. google.com For example, a patent for a topical composition details the analysis of a potassium cetyl phosphate mixture, quantifying the amounts of monocetyl phosphate, dicetyl phosphate, and inorganic phosphate to ensure its quality. google.com

Supramolecular Assembly and Interfacial Phenomena of Hexadecyl Phosphate

Fundamentals of Amphiphilic Self-Assembly Processes

Hexadecyl phosphate (B84403) is an amphiphilic molecule, characterized by a dual chemical nature within a single structure. ontosight.aisolubilityofthings.com It possesses a long, non-polar hydrophobic tail—the 16-carbon hexadecyl group—and a polar, hydrophilic head—the phosphate group. ontosight.ai This amphiphilicity is the primary driver of its behavior in aqueous solutions, leading to spontaneous organization into complex, ordered structures, a process known as self-assembly. nih.govresearchgate.net

Simultaneously, other forces contribute to the stability and morphology of the resulting aggregates. These include van der Waals forces between the adjacent alkyl chains, which stabilize the hydrophobic core, and interactions between the hydrophilic headgroups. nih.gov The phosphate headgroups can interact with each other and with water molecules through electrostatic and hydrogen-bonding interactions. nih.gov The final structure of the self-assembled aggregate, whether it be a spherical micelle, a cylindrical micelle, or a bilayer vesicle, depends on the concentration of the amphiphile, temperature, pH, and the molecular geometry of the surfactant itself. mdpi.comkinampark.com

Micellization Behavior of Hexadecyl Phosphate Systems

Micellization is a key feature of the self-assembly process, occurring above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). mdpi.com Below the CMC, this compound molecules exist predominantly as monomers dispersed in the solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, which are aggregates where the hydrophobic tails form a core and the hydrophilic phosphate heads form a protective outer shell exposed to the water. mdpi.com This transition is marked by abrupt changes in the physical properties of the solution, which allows for the experimental determination of the CMC. nih.gov Common methods for determining the CMC of surfactants include surface tensiometry, conductometry, and fluorescence spectroscopy. acs.org For instance, the surface tension of the solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. acs.org While specific CMC values for this compound can vary with conditions like pH and ionic strength, related monoalkyl phosphates have been characterized; for example, the CMC for monosodium monolauryl phosphate (a 12-carbon chain analogue) is approximately 3.5 mM.

The CMC of an alkyl phosphate surfactant is highly dependent on its molecular structure, particularly the length of its hydrophobic alkyl chain and the ratio of monoalkyl to dialkyl phosphate species in the mixture. researchgate.netwiley-vch.de

Alkyl Chain Length: There is a well-established inverse relationship between the length of the alkyl chain and the CMC. Increasing the number of carbon atoms in the hydrophobic tail enhances the hydrophobic effect, making the surfactant less soluble as a monomer and promoting aggregation at a lower concentration. researchgate.net Consequently, this compound (C16) would be expected to have a lower CMC than its shorter-chain counterparts, such as dodecyl phosphate (C12) or decyl phosphate (C10). vulcanchem.com This trend is a general principle for homologous series of surfactants. researchgate.netplos.org

Mono/Di-phosphate Ratio: Commercial phosphate surfactants are typically mixtures of monoesters (one alkyl chain per phosphate group) and diesters (two alkyl chains per phosphate group). wiley-vch.de The ratio of these two components significantly influences the surfactant's properties. scribd.com Research has shown that the effect of the mono/di-phosphate ratio on CMC can be complex. For a series of alkyl phosphate esters with a high mono-to-di ratio, the CMC was found to decrease consistently as the alkyl chain length increased. researchgate.net However, for mixtures with a low mono-to-di ratio, the CMC and surface tension exhibited a different trend, initially decreasing and then increasing as the alkyl chain was lengthened. researchgate.net This indicates a synergistic or antagonistic effect between the single-chain and double-chain surfactant molecules in the mixture, which alters their packing and aggregation behavior. researchgate.net

| Structural Factor | Influence on CMC | Underlying Reason |

|---|---|---|

| Increasing Alkyl Chain Length (e.g., C12 to C16) | Decreases | Increased hydrophobicity makes monomeric form less stable in water, favoring aggregation. researchgate.net |

| High Mono-to-Di-phosphate Ratio | CMC decreases as alkyl chain length increases. | Dominated by the behavior of single-chain amphiphiles. researchgate.net |

| Low Mono-to-Di-phosphate Ratio | CMC first decreases, then increases with alkyl chain length. | Complex packing interactions between single-chain and double-chain molecules. researchgate.net |

Temperature has a significant and often complex effect on the micellization of surfactants. rice.edu For many ionic surfactants in aqueous solutions, the relationship between temperature and CMC is non-monotonic; the CMC value typically decreases as the temperature rises from a low value, reaches a minimum at a certain temperature, and then increases with a further increase in temperature. rice.edunih.gov

This behavior results from the interplay of two main temperature-dependent phenomena. Firstly, as temperature increases, the dehydration of the hydrophobic alkyl chains is favored, which strengthens the hydrophobic effect and promotes micellization, thus lowering the CMC. rice.edu Secondly, increasing temperature also leads to the disruption of the structured water molecules surrounding the hydrophilic headgroups and increases the thermal motion of the surfactant monomers, both of which hinder aggregation and tend to raise the CMC. nih.gov The observed minimum in the CMC-temperature curve represents the point where these opposing effects balance. Furthermore, micelle formation only occurs above a certain temperature, known as the critical micelle temperature. acs.org For this compound, a related thermal property is its phase-transition temperature, which is approximately 40 °C. acs.orgcore.ac.uk

Influence of Alkyl Chain Length and Mono/Di-phosphate Ratio on CMC

Vesicle Formation and Characterization

Under specific conditions, mono-n-alkyl phosphates, including this compound, can spontaneously self-assemble into vesicles. acs.org Vesicles are closed, spherical bilayer structures that enclose an aqueous core. This process is distinct from micellization and is highly dependent on factors such as temperature and pH.

For mono-n-alkyl phosphates, spontaneous vesicle formation is favored when the pH of the solution is close to the first acid dissociation constant (pKa1) of the phosphate headgroup, which is typically around pH 2. core.ac.ukresearchgate.net At this pH, the headgroups exist in a roughly 1:1 ratio of the neutral (fully protonated) and monoanionic forms. core.ac.uk This mixture of charge states is believed to facilitate the packing of the amphiphiles into a stable bilayer sheet that can close upon itself to form a vesicle. core.ac.uk

In the specific case of this compound, research has demonstrated that stable vesicles form spontaneously only at temperatures above approximately 40 °C. acs.org This temperature corresponds to the phase-transition temperature of the alkyl chains, where they gain sufficient fluidity to allow for the required molecular rearrangement into a vesicular structure. core.ac.uk In contrast, shorter-chain mono-n-alkyl phosphates, such as n-dodecylphosphoric acid, can form vesicles at room temperature under the appropriate pH conditions. acs.org The formation of these vesicles can be confirmed through techniques such as light and electron microscopy. acs.org

Influence of Environmental Factors (e.g., pH) on Vesicle Aggregation

The aggregation behavior of this compound vesicles is significantly influenced by environmental factors, most notably pH. For single-chain n-hexadecylphosphoric acid, stable vesicles form above approximately 40 °C under conditions where about half the molecules are monoionic and the other half are completely protonated, which corresponds to a pH of around 2. acs.org At neutral pH (around 7.4), such as in a HEPES buffered solution, spontaneous vesicle formation of dihexadecylphosphate (DHP) has been observed. researchgate.net

Lowering the pH leads to partial protonation of the phosphonate (B1237965) groups, which in turn reduces electrostatic repulsion between the anionic headgroups. tandfonline.com This reduction in repulsion facilitates the formation of larger vesicles and increases the tendency for aggregation. tandfonline.com Conversely, in the alkaline region (pH 9–11), the increased negative charge on the phosphonate groups should theoretically prevent vesicle formation due to strong electrostatic repulsions, favoring smaller micellar structures instead. tandfonline.com Studies on similar long-chain alkyl phosphonates have shown that at low pH values, the presence of large aggregates is likely due to the prevention of intervesicular hydrogen bond formation and symmetric fusion. tandfonline.com The transition from micelles to vesicles can be pH-dependent; for some gemini (B1671429) surfactants, a shift from a micellar region to vesicular aggregates is observed as the pH approaches 7.0. arabjchem.org

Characterization of Vesicle Morphology (e.g., Light and Electron Microscopy)

The morphology of this compound vesicles has been extensively studied using various microscopy techniques, including light microscopy and electron microscopy (EM), such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM). These methods are crucial for visualizing the size, shape, and lamellarity of the vesicles. acs.orgresearchgate.net

Cryogenic transmission electron microscopy (cryo-TEM) has been particularly valuable for observing the morphology of dihexadecylphosphate (DHP) vesicles formed in a HEPES buffered solution at pH 7.4. researchgate.net These vesicles, formed by mixing a 5.0 mM lipid-solvent mixture at 75 °C, exhibit diameters ranging from 100 to 332 nm. researchgate.net Their geometry can be spherical, faceted, or oblong. researchgate.net The use of microscopy is essential for the physical characterization of extracellular vesicles (EVs) as well, helping to optimize isolation protocols and providing accurate morphological and size-based profiling. nih.gov Both SEM and TEM are employed to assess the morphology of EVs, which are often below the resolution of light microscopy. mdpi.com However, challenges in sample preparation for EM, such as the potential for artifacts, require careful consideration. nih.govmdpi.com For instance, air-drying of vesicles can lead to a "coffee stain effect" and altered morphology, whereas critical point drying can help retain their spherical shape. nih.gov

Thermotropic Behavior and Phase-Transition Temperature of Vesicle Bilayers

The thermotropic behavior of this compound vesicle bilayers is characterized by their phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid-like, disordered state. This behavior can be investigated using techniques like differential scanning calorimetry (DSC). researchgate.netrsc.org

For dihexadecylphosphate (DHP) vesicles in a HEPES buffered solution (pH 7.4), the melting temperature (Tm) has been shown to be dependent on the concentration of the lipid. researchgate.net As the concentration of DHP increases from 0.6 mM to 5.0 mM, the Tm increases from 66.8 °C to 70.4 °C. researchgate.net The formation of stable vesicles of n-hexadecylphosphoric acid requires temperatures above approximately 40 °C. acs.org

The study of the thermotropic phase behavior is not limited to this compound but is a broader area of interest for understanding lipid bilayers. For instance, the phase behavior of various glycerophospholipids and long-chain alkylmaltosides has been extensively studied, revealing complex phase diagrams with multiple transitions. rsc.orgavantiresearch.comcornell.edu These studies often involve DSC and X-ray diffraction techniques to characterize the different lamellar and non-lamellar phases that can form depending on temperature and thermal history. cornell.edu

Monolayer Formation at Liquid-Gas Interfaces

Surface Tension Measurements and Critical Surface Tension (γCMC) Analysis

Surface tension measurements are a fundamental tool for characterizing the formation of this compound monolayers at liquid-gas interfaces. These measurements can be used to determine the critical micelle concentration (CMC) and the critical surface tension (γCMC). For a series of alkyl phosphate esters, it was found that the CMC and γCMC of phosphate esters with a high mono-to-di ratio decreased as the alkyl chain length increased. tandfonline.com However, for esters with a low mono-to-di ratio, the CMC and γCMC initially decreased and then increased with increasing alkyl chain length. tandfonline.com This suggests a synergistic effect between the mono- and diphosphate (B83284) esters in the mixture on the molecular arrangement at the interface. tandfonline.com

The surface pressure (π) versus molecular area (A) isotherms for dihexadecyl gemini phosphates (DHGP-n) show a gradual increase in surface pressure without any distinct break points, which is characteristic of the formation of liquid-expanded (LE) type monolayers. scirp.orgscirp.org The limiting molecular area (A₀) of these monolayers is influenced by the length of the alkyl chain spacer connecting the two hexadecyl chains. scirp.orgscirp.org

Imaging of Monolayer Morphology via Brewster Angle Microscopy (BAM)

Brewster Angle Microscopy (BAM) is a powerful, non-invasive technique used to visualize the morphology of monolayers at the air-water interface in situ. researchgate.net BAM has been employed to study the monolayers of dihexadecyl gemini phosphates (DHGP-n) and n-hexadecyl dihydrogen phosphate (n-HDP). scirp.orgscirp.orgnih.gov

For DHGP-n monolayers, BAM observations confirm the formation of homogeneous, liquid-expanded (LE) type monolayers, which is consistent with surface tension measurements. scirp.orgscirp.org For instance, BAM images of a DHGP-6 monolayer at various surface pressures (2, 12, and 25 mN/m) show a homogeneously formed monolayer, with the brightness of the image increasing with pressure, further supporting its uniform nature. scirp.orgscirp.org

In the case of n-HDP monolayers, BAM reveals more complex phase behavior. nih.govnih.gov Below a triple point of about 25.8 °C, BAM shows a first-order phase transition with two surface phases present, as well as a second-order transition from an isotropic phase to a mosaic-textured liquid condensed (LC) phase. nih.gov Above the triple point, two first-order phase transitions (gas-LE and LE-intermediate) and a second-order intermediate-LC transition are observed. nih.gov The shape of the domains formed during these transitions can change with temperature, from circular to elongated and back to circular, which is attributed to dehydration effects and the nature of the phases. nih.gov

Influence of Molecular Structure (e.g., Alkyl Chain Spacers) on Monolayer Organization

The molecular structure, particularly the length of alkyl chains and spacers, plays a crucial role in the organization of phosphate monolayers. Van der Waals interactions between alkyl chains drive their packing, which can lead to the formation of either crystalline or disordered domains.

For dihexadecyl gemini phosphates (DHGP-n) with varying alkyl chain spacers (n=3, 4, 5, 6), the limiting molecular area (A₀) is dependent on the spacer length. scirp.orgscirp.org Specifically, the A₀ values were found to be 0.91 nm², 0.71 nm², 1.00 nm², and 1.12 nm² for DHGP-3, DHGP-4, DHGP-5, and DHGP-6, respectively. scirp.orgscirp.org This indicates that both the length and the odd-even nature of the spacer influence the structure of the monolayer. scirp.org The spatial freedom of the two alkyl chains due to the spacer contributes to the formation of liquid-expanded (LE) type monolayers. scirp.orgscirp.org

In self-assembled monolayers (SAMs) on solid surfaces, longer alkyl chains generally lead to thicker, more uniform, and more tightly packed monolayers with higher surface coverage due to stronger van der Waals forces. researchgate.net An increase in alkyl chain length can promote a higher degree of order and packing density. researchgate.net For alkylphosphonate SAMs, increasing the chain length from butyl to hexadecyl has been shown to impact properties like ionic mobility at interfaces. osti.gov

Adsorption Phenomena at the Air/Water Interface

The adsorption of n-hexadecyl dihydrogen phosphate (n-HDP) at the air/water interface is a complex process characterized by distinct phase behaviors and transitions that are highly dependent on temperature. nih.gov Studies utilizing film balance and Brewster angle microscopy (BAM) have provided significant insights into the formation and structure of n-HDP adsorption layers. The process of surfactant adsorption at an air/solution interface involves two primary steps: the diffusion of surfactant molecules from the bulk solution to the subsurface, followed by the adsorption of these molecules from the subphase onto the surface. bibliotekanauki.pl The kinetics of this process can be controlled by diffusion if the transport of molecules to the subsurface is significantly slower than their subsequent adsorption. bibliotekanauki.pl

Research has shown that the surface pressure (π) versus time (t) adsorption isotherms for n-HDP reveal critical information about its phase transitions. nih.gov A key finding is the existence of a triple point at approximately 25.8 °C, which marks a significant shift in the phase behavior of the monolayer. nih.gov

Below this triple point, the π-t curves exhibit a plateau at near-zero surface pressure, which is indicative of a first-order phase transition. nih.govbibliotekanauki.pl BAM observations confirm this by showing the coexistence of two distinct surface phases during the plateau period. nih.gov At these lower temperatures, the phase progression is from a gas (G) phase to an intermediate (I) phase, and then to a liquid condensed (LC) phase. The transition from the isotropic I phase to the mosaic-textured LC phase is identified as a second-order phase transition. nih.gov

Above the triple point, for instance at 36 °C, the phase behavior changes. The π-t measurements and BAM observations show two first-order phase transitions: a gas (G) to liquid expanded (LE) transition at zero surface pressure, and an LE to LC transition at higher surface pressures. nih.gov The morphology of the domains formed during these transitions also varies with temperature, changing from circular at 20 °C to elongated at 24 °C, and back to circular at 36 °C. nih.gov This change in domain shape is attributed to dehydration effects at higher temperatures and the intrinsic nature of the phases involved. nih.gov

In mixed systems, such as those containing n-HDP and L-arginine, up to four different phases—gas (G), liquid expanded (LE), liquid condensed (LC), and a distinct LC' phase—have been observed. nih.gov These systems can exhibit three first-order phase transitions: G-LE, LE-LC, and a novel LC-LC' transition at low temperatures. nih.gov

Table 1: Phase Transition Behavior of n-Hexadecyl Dihydrogen Phosphate at the Air/Water Interface

| Temperature | Observed Phase Transitions | Transition Type | Domain Shape (Main Transition) |

|---|---|---|---|

| Below 25.8 °C (e.g., 20°C) | G → I → LC | 1st Order (G→I), 2nd Order (I→LC) | Circular |

| Below 25.8 °C (e.g., 24°C) | G → I → LC | 1st Order (G→I), 2nd Order (I→LC) | Elongated |

| Above 25.8 °C (e.g., 36°C) | G → LE → LC | 1st Order (G→LE), 1st Order (LE→LC) | Circular |

Formation of Self-Assembled Monolayers (SAMs) on Solid Substrates

This compound and other long-chain alkyl phosphates are effective in forming highly ordered, densely packed self-assembled monolayers (SAMs) on a variety of solid substrates, particularly on metal oxide surfaces. ethz.chethz.ch SAMs are organized organic films formed through the spontaneous adsorption of molecules from a solution or vapor phase onto a solid surface, driven by a strong interaction between a specific functional "headgroup" of the molecule and the substrate. ethz.chscirp.org

The phosphate headgroup exhibits a strong affinity for metal oxides such as titanium oxide (TiO₂), tantalum oxide (Ta₂O₅), and niobium oxide (Nb₂O₅). ethz.chnih.gov The binding mechanism is believed to involve direct coordination between the phosphate group and metal cations on the oxide surface. ethz.ch Evidence suggests the presence of both monodentate and bidentate binding, which facilitates the formation of a close-packed molecular layer. ethz.ch The stability of the phosphoester bond contributes to the robustness of these SAMs, especially when compared to other systems like organosilanes. researchgate.net

The structure of these alkyl phosphate SAMs is comparable to the well-studied thiol-on-gold systems. ethz.ch Detailed surface characterization reveals a highly oriented structure where the alkyl chains are tilted at an angle of 30-35° relative to the surface normal, with an intermolecular spacing of approximately 5 Å, corresponding to an area of 21 Ų per molecule. ethz.ch The formation of these dense, organized layers can be achieved by immersing the substrate in a solution containing the phosphate amphiphile, often an organic solvent like a heptane/2-propanol mixture or an aqueous solution. ethz.chethz.ch

The choice of substrate and the specific molecular structure of the phosphate compound are critical. For instance, studies comparing mono-tail (like octadecylphosphoric acid, ODPA) and bi-tail (like 1,2-dioleoyl-sn-glycero-3-phosphate, DOCP) phosphate molecules for SAM formation on TiO₂ surfaces found that both formed SAMs when deposited from ethanol (B145695). mdpi.com However, only the SAM formed from the bi-tail molecule (DOCP) could subsequently support the formation of a hybrid lipid bilayer upon vesicle adsorption. mdpi.com The Langmuir-Blodgett technique, which involves transferring a monolayer from the air-water interface to a solid substrate, is another method used to create highly controlled ultrathin films of phosphate-containing molecules on surfaces like silicon wafers. scirp.orgbookpi.org The stability and structure of these films depend on the surface modification of the substrate (e.g., hydrophilic or hydrophobic). bookpi.orgresearchgate.net

Table 2: Structural Properties of Alkyl Phosphate SAMs on Metal Oxide Surfaces

| Property | Value | Substrate Examples | Source |

|---|---|---|---|

| Intermolecular Spacing | ~5 Å | Ta₂O₅, TiO₂ | ethz.ch |

| Area per Molecule | ~21 Ų | Ta₂O₅, TiO₂ | ethz.ch |

| Molecular Tilt Angle | 30-35° (from surface normal) | Ta₂O₅, TiO₂ | ethz.ch |

| Binding Mechanism | Direct coordination (mono- and bi-dentate) | Metal Oxides | ethz.ch |

Synergistic Effects in Mixed this compound Surfactant Systems

In surfactant science, synergism refers to the phenomenon where a mixture of two or more surfactants exhibits enhanced properties—such as a lower critical micelle concentration (CMC) or greater surface tension reduction—compared to the individual components. researchgate.netacs.org This effect arises from favorable interactions between the different surfactant molecules in the mixed micelles and at interfaces. acs.orgacs.org

The degree of synergism is often quantified by an interaction parameter, β, derived from regular solution theory. researchgate.net A negative β value indicates attractive interactions between the surfactant molecules and thus synergism, while a positive value signifies antagonistic or repulsive interactions. A β value of zero corresponds to ideal mixing. researchgate.net The primary drivers for synergism are entropic free energy contributions related to the surfactant headgroups and electrostatic interactions. researchgate.net

While direct studies on this compound mixed systems are specific, the principles can be illustrated through related systems. For instance, mixing a cationic surfactant with a nonionic one often leads to strong synergism. mdpi.comuc.pt The incorporation of the nonionic surfactant's hydrophilic parts between the charged headgroups of the cationic surfactant reduces electrostatic repulsion, facilitating easier micelle formation at a lower total concentration. mdpi.com This is observed in mixtures of a carbamate-containing hexadecylpiperidinium cationic surfactant with the nonionic surfactant Brij®35, where experimental CMC values were significantly lower than those predicted by ideal mixing models. mdpi.com

In cationic-anionic mixtures, the interactions are even stronger due to powerful electrostatic attraction, leading to highly negative β values. acs.org The major thermodynamic driving force is the high entropy of mixing that results from the release of counterions from the aggregate surface into the bulk solution. uc.pt Research involving the synthesis of bisphosphate surfactants, created by reacting this compound with terminal dibromoalkanes, has also explored their behavior in mixed systems. researchgate.net Studies of these bisphosphate derivatives mixed with cationic surfactants confirmed that synergistic interactions drive the formation of mixed micelles. researchgate.net

The magnitude of the synergistic effect depends on the structural characteristics of the surfactants in the mixture, such as the nature of their headgroups and the length of their hydrophobic tails. mdpi.comuc.pt By carefully selecting the components of a mixed surfactant system, it is possible to fine-tune the physicochemical properties of the resulting solution for specific applications. hzdr.de

Table 3: Synergism in Mixed Surfactant Systems

| Interaction Parameter (β) | Type of Interaction | Result | Example System Types |

|---|---|---|---|

| β < 0 | Attractive (Synergism) | Lower CMC, enhanced surface activity | Cationic/Anionic, Ionic/Nonionic |

| β = 0 | Ideal Mixing | No net interaction | Surfactants with very similar structures |

| β > 0 | Repulsive (Antagonism) | Higher CMC, reduced performance | Certain Fluorocarbon/Hydrocarbon surfactant mixtures |

Theoretical and Computational Studies of Hexadecyl Phosphate

Molecular Modeling and Simulations of Hexadecyl Phosphate (B84403) Systems

Molecular modeling and simulations are powerful tools for investigating the behavior of hexadecyl phosphate at an atomic level. These computational methods provide insights into the structural arrangements, dynamics, and interactions of systems containing this amphiphilic molecule.

Molecular dynamics (MD) simulations, in particular, have been employed to study the self-organization and evolution of surfactant-surface interactions, leading to the formation of self-assembled monolayers (SAMs). rsc.org For instance, simulations can unravel the ordering processes that occur as individual surfactant molecules, like this compound, gradually assemble on a substrate. rsc.org These simulations often utilize force fields specifically parameterized for biomolecular systems, such as the GROMOS96 parameter set, which has shown reliability in predicting the properties of organophosphate compounds.

Key research findings from molecular modeling and simulations include:

Aggregation Behavior: Simulations can predict how this compound molecules aggregate in solution to form structures like micelles and bilayers. The conformational dynamics of the long alkyl chain are a crucial factor influencing these aggregation properties.

Interaction with Other Molecules: Modeling can be used to study the interaction of this compound with other molecules, such as cholesterol in a lipid membrane. These studies have shown that the phosphate group is critical for cholesterol-induced condensation in lipid films. nih.gov In a different context, the binding of adenosine (B11128) 5'-triphosphate (ATP) to metallosurfactants like zinc hexadecyl-1,4,7-triazacyclononane has been investigated to understand the formation of transient vesicles. researchgate.net

Table 1: Applications of Molecular Modeling and Simulations to this compound Systems

| Studied System | Simulation Technique | Key Findings |

| Self-Assembled Monolayers | Molecular Dynamics (MD) | Elucidation of ordering processes and packing motifs during monolayer growth. rsc.org |

| Aggregation in Solution | Molecular Dynamics (MD) | Prediction of aggregation behavior and influence of alkyl chain conformation. |

| Lipid Monolayers | Molecular Dynamics (MD) | Investigation of lipid-lipid and lipid-water interactions, and the role of the phosphate group in membrane properties. nih.gov |

| ATP-Fueled Vesicles | All-Atom Molecular Dynamics | Understanding the interaction between ATP and zinc hexadecyl-1,4,7-triazacyclononane for transient vesicle formation. researchgate.net |

Density Functional Theory (DFT) for Structural Optimization and Interfacial Phenomena Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for studying this compound and related systems, particularly for optimizing molecular structures and analyzing interfacial phenomena.

DFT calculations can provide detailed information about the geometry and electronic properties of this compound. For instance, structural optimization of dihexadecyl gemini (B1671429) phosphate molecules has been performed using DFT to understand the influence of the spacer length on the monolayer structure. scirp.orgscirp.org These calculations can help rationalize experimental findings from techniques like surface tension measurements and Brewster angle microscopy. scirp.orgscirp.org

Key applications and findings of DFT in the study of this compound include:

Structural Optimization: DFT is used to determine the most stable three-dimensional structure of molecules. For dihexadecyl gemini phosphates, DFT calculations have shown how the length and parity (odd or even number of carbons) of an alkyl chain spacer can influence the conformation of the molecule and the resulting properties of its monolayer. scirp.orgscirp.org

Interfacial Phenomena: The behavior of this compound at interfaces, such as the air-water or oil-water interface, is crucial for its function as a surfactant. DFT can be used to model the interactions between the phosphate headgroup and the surrounding medium. For example, DFT has been used to study the interaction of phosphate groups with metal oxide surfaces, providing insights into adsorption processes. mdpi.com

Spectroscopic Properties: DFT can predict spectroscopic parameters that can be compared with experimental data. This is useful for validating the computational models and interpreting experimental spectra. mdpi.comrsc.org

Table 2: DFT Calculation Parameters for a Study on Dihexadecyl Gemini Phosphates scirp.org

| Parameter | Value/Method |

| DFT Method | B3LYP |

| Basis Set | 6-31G(d) |

| Software | GAUSSIAN 03 |

| Initial Torsional Angles | 60° (G) and -60° (G') around phosphate groups |

| Conformation of other structures | all-trans |

Theoretical Investigations of Phosphate Ester Reaction Mechanisms (e.g., Hydrolysis)

The hydrolysis of phosphate esters is a fundamental reaction in many biological and chemical processes. Theoretical studies, often employing DFT and other quantum mechanical methods, have been instrumental in elucidating the mechanisms of these reactions. While much of the research has focused on simpler phosphate esters like methyl phosphate, the insights gained are applicable to the hydrolysis of this compound.

Phosphate ester hydrolysis can proceed through different mechanistic pathways, primarily categorized as associative and dissociative mechanisms. nih.govacs.orgacs.org In an associative mechanism, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center to form a pentacoordinate intermediate or transition state. In a dissociative mechanism, the leaving group departs first, forming a metaphosphate intermediate, which is then attacked by the nucleophile.

Key findings from theoretical investigations of phosphate ester hydrolysis include:

Associative vs. Dissociative Pathways: Theoretical results have shown that for mono-phosphate esters, the dissociative pathway is generally more favorable than the associative pathway. nih.govacs.org However, the relative energy barriers for these pathways can be influenced by factors such as the solvent and the specific structure of the phosphate ester. nih.govacs.orgacs.org

Role of the Solvent: The surrounding environment, particularly a high-dielectric solvent like water, can significantly impact the reaction mechanism. Water can lower the activation barrier of the associative pathway by solvating the transition state more effectively than the reactant complex. nih.govacs.org

Protonation State: The protonation state of the phosphate group and the nature of the nucleophile (e.g., H₂O vs. OH⁻) are critical factors that are considered in theoretical models. acs.org

Leaving Group: The nature of the leaving group also plays a significant role. Studies have shown that for good leaving groups, a more dissociative, solvent-assisted pathway is preferred. whiterose.ac.uk

Table 3: Comparison of Hydrolysis Pathways for Mono-phosphate Esters nih.govacs.org

| Pathway | Description | Favorable Conditions |

| Associative | Nucleophilic attack forms a pentacoordinate intermediate/transition state. | High dielectric solvents (e.g., water). nih.govacs.org |

| Dissociative | Leaving group departs first, forming a metaphosphate intermediate. | Generally more favorable for mono-phosphate esters. nih.govacs.org |

Computational Prediction of Environmental Parameters

Computational methods are increasingly used to predict the environmental fate and impact of chemical compounds, including this compound. These predictions can provide valuable information for risk assessment and the design of more environmentally friendly chemicals.

One of the key parameters used to assess the environmental impact of a substance is the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition between an organic phase (like octanol, which mimics lipids) and an aqueous phase. academicjournals.org A high Kow value suggests that the compound is hydrophobic and may bioaccumulate.